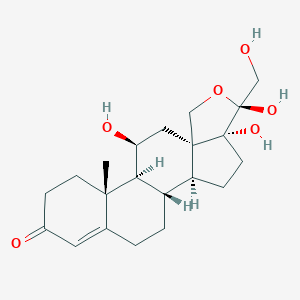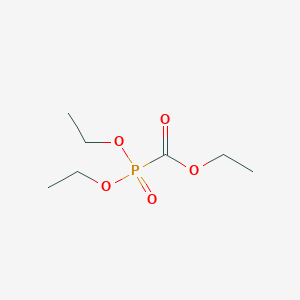
6-(2-Aminopropyl)benzofuran Hydrochloride
Vue d'ensemble
Description
6-(2-Aminopropyl)benzofuran, also known as 6-APB, is an empathogenic psychoactive compound of the substituted benzofuran and substituted phenethylamine classes . It is similar in structure to MDA, but the 3,4-methylenedioxyphenyl ring system has been replaced with a benzofuran ring . It is also the unsaturated benzofuran derivative of 6-APDB .
Molecular Structure Analysis
The molecular formula of 6-(2-Aminopropyl)benzofuran Hydrochloride is C11H13NO.ClH, and its molecular weight is 211.69 . The structure includes a benzofuran ring, which is a fused benzene and furan ring, and an aminopropyl side chain .
Applications De Recherche Scientifique
Identification and Analysis
- Identification in Internet Products : Research has identified 6-(2-aminopropyl)benzofuran (6-APB) in products purchased from online vendors of 'research chemicals'. The identification was confirmed using gas chromatography and liquid chromatography-mass spectrometry techniques (Stańczuk et al., 2013).
Metabolic and Toxicological Studies
- Metabolic Fate and Mass Spectral Analysis : Studies on the metabolic fate, mass spectral fragmentation, detectability, and differentiation of 6-APB have been conducted. The main metabolite of 6-APB was identified as 4-carboxymethyl-3-hydroxy amphetamine (Welter et al., 2015).
- Pharmacokinetics and Pharmacodynamics : Research on pharmacokinetics, pharmacodynamics, and toxicology of 6-APB and similar substances indicates that clinical effects are comparable to common illicit drugs like amphetamines and MDMA. However, detailed health risks information is limited (Nugteren-van Lonkhuyzen et al., 2015).
Behavioral and Neurochemical Effects
- Effects on Monoamine Transmission : A study on the benzofuran derivatives, including 6-APB, showed that they mimic the effects of MDA on monoamine transmission in rats, indicating potential abuse liability and adverse effects (Brandt et al., 2020).
Chemical Properties and Synthesis
- Benzofuran as a Key Heterocycle : Benzofuran compounds, including 6-APB, exhibit various medicinal properties and non-drug applications. These compounds cover a broad spectrum of pharmacological activities and are used in different industries (Lavanya et al., 2020).
Dependence Potential
- Dependence Liability Assessment : Research indicates that 6-APB may have rewarding effects rather than reinforcing effects, suggesting its potential for dependence (Cha et al., 2016).
Other Studies
- Emerging Club Drugs Study : A study on 6-APB's hepatotoxicity revealed that it, along with its isomer, induces oxidative stress and disrupts mitochondrial homeostasis (Bravo et al., 2019).
- Chemistry and Pharmacology of Amphetamine Derivatives : An assessment of the chemistry, pharmacology, and toxicology of 6-APB and related substances highlighted the importance of understanding their effects as new psychoactive substances (Welter-Luedeke & Maurer, 2016).
Safety And Hazards
Orientations Futures
Benzofuran and its derivatives, including 6-(2-Aminopropyl)benzofuran, have a wide range of biological and pharmacological applications. They have been used in the treatment of skin diseases such as cancer or psoriasis . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates . Therefore, there is considerable attention on the discovery of new drugs in the fields of drug invention and development .
Propriétés
IUPAC Name |
1-(1-benzofuran-6-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9;/h2-5,7-8H,6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEWOTOLPKNSPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)C=CO2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20430784 | |
| Record name | 1-(1-Benzofuran-6-yl)-2-propanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Aminopropyl)benzofuran Hydrochloride | |
CAS RN |
286834-84-2 | |
| Record name | 6-(2-Aminopropyl)benzofuran hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286834842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1-Benzofuran-6-yl)-2-propanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 286834-84-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-APB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2427R9BH29 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione](/img/structure/B124841.png)





